Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
CAS No.: 2034157-51-0
Cat. No.: VC3152009
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate - 2034157-51-0](/images/structure/VC3152009.png)
Specification
CAS No. | 2034157-51-0 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-9-8(6-12)7-14-9/h8-9H,4-7H2,1-3H3 |
Standard InChI Key | NCORHFPXVWZXIQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CO2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CO2 |
Introduction
Property | Information |
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Systematic Name | Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
CAS Number | 2034157-51-0 |
Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 g/mol |
Chemical Family | Heterocyclic compounds containing oxygen and nitrogen |
Physical and Chemical Properties
Structural Features
The compound features a bicyclic framework that includes both an oxygen atom and a nitrogen atom within its rings, significantly influencing its chemical behavior. The presence of these heteroatoms contributes to its reactivity and biological activity. The tert-butyl carboxylate group attached to the nitrogen atom adds further complexity to the molecule and influences its physical properties such as solubility and stability.
The three-dimensional arrangement of atoms in this compound creates a unique spatial configuration that determines how it interacts with other molecules, particularly biological targets. This structural specificity is crucial for its potential applications in medicinal chemistry and related fields.
Physical Properties
Based on its structure, Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is expected to exhibit physical properties typical of organic compounds containing carboxylate esters and heterocyclic rings. These may include:
Property | Expected Characteristics |
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Appearance | Likely a solid at room temperature |
Solubility | Probably soluble in organic solvents like dichloromethane, chloroform, and DMSO; limited water solubility |
Stability | Sensitive to strong acids (due to the tert-butyl group) |
Chirality | Potentially exhibits stereoisomerism depending on specific configuration |
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves multiple synthetic steps, starting with simpler organic precursors. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
The synthetic approach may involve:
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Preparation of an appropriate nitrogen-containing precursor
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Introduction of the tert-butyloxycarbonyl (Boc) protecting group
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Cyclization reactions to form the bicyclic structure
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Purification steps to isolate the desired product
These processes require careful control of reaction parameters to ensure stereoselectivity and minimize the formation of unwanted byproducts. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Industrial Production
In industrial settings, large-scale batch or continuous flow processes may be employed to enhance efficiency and reduce costs while maintaining high-quality production standards. These industrial methods typically build upon laboratory-scale syntheses but incorporate modifications to improve scalability and economic viability.
Key considerations in industrial production include:
Parameter | Industrial Considerations |
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Reaction Scale | Adjustments for larger volumes and heat transfer challenges |
Catalyst Selection | Use of heterogeneous catalysts for easier separation and potential reuse |
Solvent Choice | Selection of less toxic and more environmentally friendly alternatives |
Process Control | Implementation of automated monitoring systems for consistent quality |
Purification Methods | Development of efficient crystallization or chromatographic techniques |
Chemical Reactivity and Reactions
Functional Group Reactivity
The reactivity of Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is largely determined by its functional groups and structural features. The tert-butyl carboxylate group can undergo various transformations, including hydrolysis to form the corresponding carboxylic acid, transesterification to form different esters, and reductive processes to generate alcohols or amines.
The heterocyclic portion of the molecule, particularly the oxygen and nitrogen atoms, can participate in reactions typical of ethers and tertiary amines, respectively. The nitrogen atom, being part of a carbamate functional group, has decreased nucleophilicity compared to a simple amine but may still participate in certain reactions under appropriate conditions.
Common Reaction Types
Based on the compound's structure, several types of reactions can be anticipated:
Reaction Type | Expected Outcome |
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Hydrolysis | Cleavage of the tert-butyl group under acidic conditions |
Nucleophilic Substitution | Possible reactions at electrophilic centers |
Ring-Opening | Potential transformations of the bicyclic structure under specific conditions |
Reduction | Conversion of functional groups to less oxidized states |
Oxidation | Introduction of additional oxygen-containing functional groups |
Applications in Research and Development
Medicinal Chemistry
In medicinal chemistry, Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate serves as a valuable scaffold for the development of novel therapeutic agents. Its unique structure can be modified to create derivatives with enhanced pharmacological properties, potentially leading to new drugs for various conditions.
The compound's bicyclic framework provides a rigid core that can be functionalized at multiple positions, allowing for systematic exploration of structure-activity relationships. This approach is fundamental in modern drug discovery, where understanding how structural modifications affect biological activity guides the optimization of lead compounds.
Chemical Synthesis
Beyond its direct applications, Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate may serve as an intermediate or building block in the synthesis of more complex molecules. The presence of multiple functional groups provides opportunities for selective transformations, enabling the construction of diverse molecular architectures.
The compound's synthetic utility extends to various fields, including materials science, where novel compounds with specific properties are continually sought. Its unique structure may inspire the development of new synthetic methodologies and approaches to challenging molecular targets.
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, including other bicyclic systems containing oxygen and nitrogen atoms. These analogues differ in the size of the rings, the position of heteroatoms, or the nature of the substituents, leading to variations in chemical and biological properties .
Compound | Structural Differences | Potential Functional Implications |
---|---|---|
Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate | Reference compound | Reference properties |
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Different ring size (heptane vs. octane) | Altered conformation affecting binding properties and reactivity |
1-(Tert-butoxycarbonyl)-3,4-epoxypiperidine | Simplified structure with epoxide functionality | Different reactivity pattern, particularly at the epoxide moiety |
Structure-Activity Relationships
Comparing the properties of these structurally related compounds provides valuable insights into structure-activity relationships. The specific arrangement of atoms in the bicyclic framework, the nature of substituents, and the presence of specific functional groups all contribute to the compound's chemical behavior and biological activity .
Understanding these relationships is essential for rational design of derivatives with enhanced properties for specific applications. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can develop more effective compounds for various purposes.
Precaution Category | Specific Recommendations |
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Storage | Keep container tightly closed and store in a well-ventilated place |
Handling | Avoid contact with skin and eyes; use in well-ventilated areas |
Fire and Explosion | Keep away from heat sources, sparks, open flames, and hot surfaces |
Environmental | Avoid release to the environment; dispose of contents/container in accordance with local regulations |
Current Research Trends and Future Perspectives
Ongoing Research
Current research on Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate and related compounds focuses on several areas:
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Development of more efficient synthetic routes to reduce costs and environmental impact
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Exploration of biological activities through systematic screening
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Design and synthesis of derivatives with enhanced properties
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Investigation of potential applications in materials science and other fields
These research efforts aim to expand our understanding of this interesting class of compounds and unlock their full potential in various applications.
Future Directions
Future research may explore:
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Detailed mechanistic studies of the compound's interactions with biological targets
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Computational modeling to predict properties and guide synthetic efforts
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Development of structure-based design strategies for novel derivatives
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Exploration of sustainable synthetic approaches using green chemistry principles
The unique structure and properties of Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate ensure its continued relevance in chemical research, potentially leading to important discoveries in medicinal chemistry, materials science, and related fields.
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